Product packaging for Myricadiol(Cat. No.:CAS No. 17884-88-7)

Myricadiol

Cat. No.: B093966
CAS No.: 17884-88-7
M. Wt: 442.7 g/mol
InChI Key: RJAKLUPHSBOQNU-UHFFFAOYSA-N
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Description

Significance as a Pentacyclic Triterpenoid (B12794562) in Phytochemistry Myricadiol is recognized as a pentacyclic triterpenoid, a large and diverse group of natural products characterized by their five-ring structure. Pentacyclic triterpenoids are widely distributed in plants and have been the subject of extensive phytochemical research due to their varied biological propertiesphcogcommn.orgresearchgate.net. The study of this compound within phytochemistry involves understanding its chemical structure, its occurrence in specific plant families and species, and its relationship to other triterpenoids like taraxerol (B1681929) and taraxerone (B198196), which are often found alongside this compound in plant extractsthegoodscentscompany.comphcogcommn.orgmdpi.com. The molecular formula of this compound is C₃₀H₅₀O₂ and its molecular weight is 442.72 g/molnih.govcdutcm.edu.cn. It is also known by synonyms such as D-Friedoolean-14-ene-3beta,28-diolnih.gov.

The structural characteristics of this compound, typical of the taraxerene type of triterpenoids, contribute to the interest in its phytochemical profile phcogcommn.orgresearchgate.net.

Overview of Current Research Trajectories and Potential Current academic research on this compound is exploring several trajectories. A significant area of investigation involves the identification of its biological activities. While some related triterpenoids and compounds from the Myrica genus have shown promising activities such as anticancer, antidiabetic, antioxidant, and anti-inflammatory effects, research specifically on this compound's biological properties is ongoingmdpi.comresearchgate.netnih.gov. Studies are also focused on its isolation and characterization from different plant sources, contributing to the understanding of its natural distributionthegoodscentscompany.comjcimjournal.comphcogcommn.org. The potential of this compound lies in its status as a natural product and a pentacyclic triterpenoid, suggesting it may possess biological activities similar to other compounds in this classphcogcommn.orgresearchgate.net. Further research is needed to fully elucidate its potential applications in various fields.

Detailed research findings on this compound's specific biological activities, based on the provided search results, are not extensively detailed for this compound itself, but rather for related compounds or the extracts containing it. However, the context of its isolation alongside other bioactive triterpenoids like taraxerol and taraxerone in Myrica cerifera and Scaevola spinescens suggests potential areas for investigation thegoodscentscompany.comjcimjournal.comphcogcommn.org. Research on other triterpenoids highlights potential activities such as antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects, which could be areas for future research on this compound phcogcommn.orgresearchgate.net.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₅₀O₂ nih.govcdutcm.edu.cn
Molecular Weight442.72 g/mol nih.govcdutcm.edu.cn
PubChem CID3084282 nih.govcdutcm.edu.cnfda.gov
CAS Number17884-88-7 nih.gov
InChIKeyRJAKLUPHSBOQNU-GCHNNGBASA-N cdutcm.edu.cnfda.gov
nRing5 cdutcm.edu.cn
nHeteroatom2 cdutcm.edu.cn
TPSA40.46 Ų nih.govcdutcm.edu.cn
logP6.062 cdutcm.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B093966 Myricadiol CAS No. 17884-88-7

Properties

IUPAC Name

8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKLUPHSBOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17884-88-7
Record name Myricadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271 - 273 °C
Record name Myricadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Characterization, and Natural Distribution Research

Natural Occurrence and Botanical Sources

Myricadiol has been identified in several plant species, with a notable presence in the Myricaceae family.

Species within the Myrica and Morella genera are frequently investigated as sources of this compound. Historically, many species now classified under Morella were previously included in the Myrica genus, which is important to consider when reviewing older research. mdpi.com

Research has reported the isolation of this compound from the bark of Myrica cerifera L. acs.orgepa.govacs.orgnih.gov and the stem bark of Myrica salicifolia. researchgate.netresearchgate.net It has also been found in the roots of Myrica nana collected in Yunnan Province, China. researchgate.net Morella salicifolia is also noted as a source of this compound. nih.gov

Plant SpeciesPlant PartReference
Myrica ceriferaBark, Root bark acs.orgepa.govacs.orgnih.gov
Myrica salicifoliaStem bark researchgate.netresearchgate.net
Myrica nanaRoots researchgate.net
Morella salicifoliaNot specified nih.gov

Beyond Myrica and Morella, this compound has been identified in other plant genera, indicating a broader natural distribution. It has been isolated from Scaevola spinescens R. Br. (Goodeniaceae), a plant native to Western Australia. thieme-connect.comphcogcommn.orgwikidata.orguni-regensburg.de this compound has also been found in the base leaves of Caryota urens (Palmae). scispace.com Another reported source is Myrsine africana. uonbi.ac.ke Additionally, a new triterpenoid (B12794562) structurally related to isothis compound was isolated from Tamarix nilotica (Tamaricaceae). researchgate.netresearchgate.net

Plant Genus/SpeciesFamilyPlant PartReference
Scaevola spinescensGoodeniaceaeNot specified thieme-connect.comphcogcommn.orgwikidata.orguni-regensburg.de
Caryota urensPalmaeBase leaves scispace.com
Myrsine africanaNot specifiedNot specified uonbi.ac.ke
Tamarix niloticaTamaricaceaeAerial parts researchgate.netresearchgate.net

The source plants of this compound exhibit diverse geographical and ecological distributions. Myrica cerifera, also known as southern wax myrtle, is native to North and Central America and the Caribbean, growing in various habitats including wetlands, sand dunes, and forests. geocaching.com Myrica nana has been studied from specimens collected in Yunnan Province, China. researchgate.net Myrica salicifolia is a tree found in Central and East Africa. researchgate.net Scaevola spinescens is a semi-arid native plant of Western Australia. thieme-connect.comphcogcommn.org Caryota urens is distributed in tropical parts of India, Burma, Ceylon, Malaysia, and Northern Australia. scispace.com Myrsine africana is also a reported source. uonbi.ac.ke Tamarix nilotica has been studied from plants growing in Saudi Arabia. researchgate.net

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from plant matrices involve several advanced techniques to separate it from other plant constituents.

Solvent extraction is a primary step in isolating this compound. Research on Myrica cerifera bark involved hexane (B92381) and ethanol (B145695) extracts. acs.orgepa.gov For Myrica salicifolia stem bark, a mixture of MeOH:CHCl₃ (2:1) was used for extraction. researchgate.net The base leaves of Caryota urens were subjected to exhaustive extraction with petroleum ether, benzene, and methanol (B129727). scispace.com

Fractionation strategies are employed after initial extraction to enrich the this compound content. For Scaevola spinescens, a methanol Soxhlet extract was partitioned between diethyl ether and aqueous methanol. The diethyl ether-soluble fraction was further partitioned between hexane and aqueous methanol, followed by base extraction. thieme-connect.com

Chromatographic techniques are crucial for the purification of this compound. Silica (B1680970) gel column chromatography is a commonly used method. acs.orgresearchgate.netuonbi.ac.kepharm.or.jpuni-greifswald.de Repeated chromatographic separation on silica gel has been reported to yield this compound. pharm.or.jp Other chromatographic techniques mentioned in the isolation of compounds from Myricaceae species, which may be applicable to this compound purification, include Sephadex LH-20 and preparative HPLC. nih.govresearchgate.net High-speed counter-current chromatography (HSCCC) has also been utilized in the separation of compounds from Myrica species. researchgate.net

TechniqueApplication in this compound ResearchReference
Hexane extractionMyrica cerifera bark acs.orgepa.gov
Ethanol extractionMyrica cerifera bark acs.orgepa.gov
MeOH:CHCl₃ extraction (2:1)Myrica salicifolia stem bark researchgate.net
Petroleum ether extractionCaryota urens base leaves scispace.com
Benzene extractionCaryota urens base leaves scispace.com
Methanol extractionCaryota urens base leaves, Myrica rubra bark scispace.comnih.gov
Liquid-liquid partitioningScaevola spinescens extract thieme-connect.com
Silica gel column chromatographyPurification acs.orgresearchgate.netuonbi.ac.kepharm.or.jpuni-greifswald.de
Sephadex LH-20 chromatographyPurification (Myricaceae compounds) nih.govresearchgate.net
Preparative HPLCPurification (Myricaceae compounds) nih.govresearchgate.net
HSCCCSeparation (Myricaceae compounds) researchgate.net

Chromatographic Separation Research

Column Chromatography Applications

Column chromatography is a widely used technique for the isolation and purification of this compound from plant extracts. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Studies have employed column chromatography on silica gel for the purification of this compound slideshare.nettiprpress.com. In one instance, a petroleum ether slurry of silica gel was used as the stationary phase, and elution was performed with a gradient of petroleum ether and chloroform, followed by methanol slideshare.net. This process allowed for the isolation of this compound along with other compounds from plant extracts slideshare.net. Another study also utilized column chromatography on a silica gel column to isolate this compound from the barks of Lannea coromandelica tiprpress.com. Isolation of this compound from Scaevola spinescens has also been achieved through procedures involving partitioning and column chromatography thieme-connect.comchemfaces.comnih.gov. Similarly, this compound has been isolated from the hexane extract of the bark of Myrica cerifera using chromatographic separation acs.orgacs.org.

High-Performance Liquid Chromatography (HPLC) for Analytical Profiling of Extracts

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in complex mixtures, such as plant extracts nih.gov. HPLC is employed for the analytical profiling of extracts containing this compound to determine its presence and relative abundance alongside other phytochemicals ijbpas.comresearchgate.net. For instance, HPLC fingerprinting of the ethyl acetate (B1210297) extract of the leaves of Myrica esculenta showed the presence of this compound, among other compounds, with a specific retention time ijbpas.com. The separation was performed on an Eclips XBD C18 column using a mobile phase of water with glacial acetic acid and acetonitrile (B52724) ijbpas.com. This technique provides valuable information for the identification and authentication of plant materials ijbpas.com.

Spectroscopic and Spectrometric Elucidation in Research

Spectroscopic and spectrometric techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic compounds like this compound tiprpress.comepa.gov. Both ¹H and ¹³C NMR spectroscopy are used to assign the positions of hydrogen and carbon atoms within the molecule and to understand their connectivity and chemical environment epa.govnih.govuni-greifswald.de. Studies on this compound and related taraxerene-type triterpenoids have utilized 1D and 2D NMR experiments, including ¹H-¹H COSY, ¹H-¹³C COSY (HETCOR), selective INEPT, and 1D NOE experiments, to make accurate spectral assignments and confirm the structural features acs.orgacs.orgepa.gov. NMR spectra were used for the structural identification of this compound isolated from Lannea coromandelica tiprpress.comcabidigitallibrary.org.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which is crucial for confirming its identity and structural features tiprpress.comnih.govmdpi.com. Electron Ionization (EI-MS) is commonly used, and the fragmentation pattern of this compound can reveal characteristic ions corresponding to the loss of functional groups or specific structural rearrangements nih.govscispace.comresearchgate.net. For example, mass spectrometric analysis of this compound has shown a molecular ion peak at m/z 442, consistent with its molecular formula C₃₀H₅₀O₂ scispace.com. Characteristic fragmentation patterns, including ions resulting from the loss of water, have been observed scispace.com. GC-MS has also been employed to identify this compound based on its relative retention time and MS fragmentation pattern nih.govnih.gov.

Biosynthetic Pathways and Enzymology Research

Investigation of the Mevalonate (B85504) Pathway as a Precursor Route

The mevalonate (MVA) pathway, located in the cytoplasm of plant cells, serves as the initial route for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comencyclopedia.pubresearchgate.net These five-carbon isoprenoid units are the fundamental building blocks for all terpenoid compounds, including the triterpenoids. mdpi.comencyclopedia.pubresearchgate.net The MVA pathway begins with acetyl-CoA and involves a series of enzymatic steps to produce IPP and DMAPP. mdpi.comencyclopedia.pub

Role of Squalene (B77637) and Oxidosqualene in Triterpenoid (B12794562) Core Structure Formation

The biosynthesis of triterpenoids diverges from the main isoprenoid pathway with the condensation of two molecules of farnesyl pyrophosphate (FPP), a 15-carbon intermediate derived from IPP and DMAPP. mdpi.comencyclopedia.pub This condensation, catalyzed by squalene synthase, yields squalene, a 30-carbon acyclic precursor. mdpi.comencyclopedia.pubnih.gov

Squalene then undergoes a critical oxidation step catalyzed by squalene monooxygenase, resulting in the formation of 2,3-oxidosqualene (B107256) (also known as 2,3-epoxysqualene). encyclopedia.pubnih.govwikipedia.org This epoxide is a key intermediate in the biosynthesis of both sterols and nonsterol triterpenoids. nih.govwikipedia.org The cyclization of 2,3-oxidosqualene is the first committed step in the formation of the diverse array of triterpene skeletons. nih.gov

Characterization of Key Triterpene Synthases and Modifying Enzymes

The cyclization of 2,3-oxidosqualene to produce the specific pentacyclic skeleton of myricadiol is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. nih.gov These enzymes are responsible for the complex folding and cyclization of the linear oxidosqualene molecule, followed by a series of rearrangements and cyclizations to form the characteristic ring structures of different triterpenoids. nih.govmdpi.comencyclopedia.pub

While the general mechanism involves proton-initiated cyclization of 2,3-oxidosqualene to generate a carbocationic intermediate, the specificity of the triterpene synthase dictates the final product. mdpi.comencyclopedia.pub Following the formation of the basic triterpene skeleton by OSCs, further structural diversity is achieved through the action of modifying enzymes. These enzymes can introduce hydroxyl groups, carboxyl groups, or other functionalizations to the core structure. This compound, being a diol (containing two hydroxyl groups), likely involves hydroxylation steps catalyzed by specific cytochrome P450 enzymes or other modifying enzymes after the initial cyclization event. Research indicates that oxidative modifications and glycosylations contribute to the chemical diversity of triterpenoids. nih.gov

Comparative Biosynthetic Studies with Co-occurring Triterpenoids (e.g., Taraxerol)

This compound has been found to co-occur with other triterpenoids, such as taraxerol (B1681929), in plants like Myrica cerifera and Olea europaea. researchgate.netnih.govmdpi.com Comparative biosynthetic studies with co-occurring triterpenoids like taraxerol can provide insights into the enzymatic specificities and pathways leading to different triterpene structures from the common precursor, 2,3-oxidosqualene. mdpi.comencyclopedia.pub

Taraxerol is a pentacyclic triterpenoid with a taraxerane skeleton, differing from the structure of this compound. wikipedia.orgontosight.ai Both are derived from 2,3-oxidosqualene, but their formation is catalyzed by distinct oxidosqualene cyclases (triterpene synthases). nih.govmdpi.comencyclopedia.pub The specific folding of the substrate within the active site of the synthase and the subsequent cascade of carbocation rearrangements determine whether the cyclization product is a taraxerane skeleton (leading to taraxerol) or another type of triterpene skeleton that is then further modified to yield this compound. mdpi.comencyclopedia.pub The co-occurrence of this compound and taraxerol suggests the presence of multiple, specific triterpene synthases or enzymes with differential product profiles within these plants.

Biotechnological Approaches for Biosynthesis Research (e.g., In Vitro Plant Cell Culture Techniques)

Biotechnological approaches, such as in vitro plant cell culture techniques, have been explored to study and potentially enhance the production of valuable plant secondary metabolites, including triterpenoids like taraxerol. mdpi.comencyclopedia.pub While specific research on the in vitro production of this compound was not extensively detailed in the search results, studies on co-occurring triterpenoids like taraxerol provide a relevant context.

In vitro plant cell cultures can serve as controlled systems to investigate the activity of biosynthetic enzymes, identify limiting steps in the pathway, and test the effects of various elicitors or genetic modifications on triterpenoid production. For instance, transformed hairy root cultures of Clitoria ternatea have been used to increase taraxerol production, demonstrating the potential of such techniques in triterpene biosynthesis research. researchgate.net These methods can be valuable tools for elucidating the specific enzymes and regulatory mechanisms involved in this compound biosynthesis and for developing strategies for its sustainable production.

Synthetic Strategies and Derivatization Research

Development of Total Synthesis Approaches for Myricadiol and Analogs

Exploration of Macrocyclization Methodologies for Structurally Related Compounds

The synthesis of macrocyclic compounds, such as the cyclic diarylheptanoids structurally related to this compound like myricanol (B191915), often involves challenging macrocyclization steps. Various methodologies have been explored for forming these large rings. The intramolecular Suzuki-Miyaura reaction has emerged as a powerful tool for the construction of normal- and medium-sized rings, as well as macrocycles. researchgate.net. This method is favored due to its stereospecificity, mild reaction conditions, and the non-toxic nature of boron by-products. researchgate.net. Another approach involves trapping an intramolecular imine linkage with a 2-formyl- or 2-keto-pyridine to create an imidazopyridinium-linked ring, a method useful for creating macrocycles of different sizes and geometries. nih.gov. The challenge in forming biaryl bonds in some macrocyclic syntheses, such as in the total synthesis of myricanol, is often attributed to substantial ring strain, making the open-chain precursor potentially more stable than the macrocycle. unibas.it.

Research into Stereoselective Synthesis of Enantiomers and Diastereomers

Stereoselective synthesis, which aims to produce a specific stereoisomer (enantiomer or diastereomer) of a compound, is crucial for compounds like this compound that possess multiple stereocenters. The biological activity of chiral molecules can differ significantly between enantiomers. Research in stereoselective synthesis explores methods to control the formation of stereocenters during chemical reactions. For example, studies on chiral nonracemic molecules have shown that spontaneous aggregation in solution can lead to diastereomeric associates with different physicochemical properties, including distinct NMR signals, a phenomenon known as self-induced diastereomeric anisochronism (SIDA). nih.gov. This effect can potentially be used for direct determination of enantiomeric ratio. nih.gov. Methods like organocatalytic hydrophosphonylation of alkylidene ureas have been developed for the enantioselective synthesis of chiral compounds, providing good yields and enantiomeric excesses. nih.gov. The ability to control chiral recognition and transfer is significant in drug design and asymmetric catalysis. nih.gov.

Semi-Synthetic Modification of this compound

Semi-synthetic modification involves using a naturally occurring compound like this compound as a starting material to synthesize new derivatives with potentially altered or improved biological activities.

Rational Design of Derivatives for Targeted Biological Activity

Rational design of derivatives involves modifying the structure of this compound based on its known properties and potential biological targets to enhance desired activities or reduce undesirable ones. This approach is guided by understanding the relationship between chemical structure and biological function. While specific examples of rational design directly applied to this compound derivatives for targeted activity are not extensively detailed in the provided context, the principle is widely applied in natural product research. For instance, studies on myricetin (B1677590), a flavonoid also found in Myrica species, have involved introducing structural elements like pyrazole (B372694) and piperazine (B1678402) rings to synthesize derivatives with improved antibacterial and antifungal activities. nih.gov. Similarly, modifications of other natural products, such as cortistatin A, have been undertaken to develop analogs with improved cytotoxic effects against cancer cell lines. nih.gov.

Production of Analogs for Structure-Activity Relationship (SAR) Studies

Producing analogs of this compound is essential for conducting Structure-Activity Relationship (SAR) studies. SAR studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological activities to understand which parts of the molecule are responsible for the observed effects. This information is critical for optimizing the activity and selectivity of potential drug candidates. For example, SAR studies on myricanol, a cyclic diarylheptanoid, have involved preparing analogs through reactions like acid-catalyzed dehydration to investigate their effects on tau protein levels, a target in Alzheimer's disease research. researchgate.netresearchgate.net. These studies revealed that a semisynthetic analog displayed robust tau-lowering activity, providing a foundation for further development. researchgate.netresearchgate.net. SAR studies on other compound classes, such as didehydroepiandrosterone analogs, have identified crucial structural features, like the presence of an isoquinoline (B145761) group, for their anticancer effects. nih.gov.

This compound as a Lead Compound for Novel Synthetic Chemical Entities

This compound's isolation and identification as a pentacyclic triterpenoid (B12794562) with potential biological activities, such as being a potential lead compound for synthetic anti-cancer drugs, positions it as a valuable starting point for the development of novel synthetic chemical entities. thieme-connect.comtsbiochem.comufz.de. Natural products like this compound often possess unique and complex scaffolds that have evolved over time for specific biological interactions. These structures can serve as inspiration for designing and synthesizing new molecules with tailored properties. The process involves isolating the natural product, determining its structure, and then using this information to guide the synthesis of simplified or modified analogs with enhanced potency, selectivity, or pharmacokinetic profiles. ufz.descispace.com. The potential of natural products as lead compounds is widely recognized, as nature provides a diverse array of complex molecular architectures with inherent biological activities. scispace.com.

In Vitro Biological Activity and Molecular Mechanism Research

Research on Antiproliferative and Cytotoxic Activities

Studies have evaluated the ability of myricadiol and similar triterpenoids to inhibit the growth and induce death of cancer cells in laboratory settings.

Evaluation in Diverse Cancer Cell Line Models

This compound has been identified among compounds from Lannea coromandelica bark and leaves that exhibit cytotoxic activity against several cancer cell lines, including AGS, HT-29, MCF-7, and MDA-MB-231. nih.gov The IC50 values reported for the extract containing this compound were 90, 520, 270, and 160 µg/mL against AGS, HT-29, MCF-7, and MDA-MB-231 cells, respectively. nih.gov

Other related triterpenoids and diarylheptanoids from Myrica and Morella species have also shown cytotoxic effects on various cancer cell lines. For instance, myricanone (B154751) demonstrated cytotoxic activity against HeLa and PC3 cells with IC50 values of 29.6 µg/mL and 18.4 µg/mL, respectively. jcimjournal.comjcimjournal.comresearchgate.net Myricanol (B191915) exhibited cytotoxic activity against HL60 (leukemia), A549 (lung), and SK-BR-3 (breast) cell lines, with IC50 values comparable to or lower than cisplatin (B142131). mdpi.comnih.gov

Below is a table summarizing some of the cytotoxic activities of this compound-containing extracts and related compounds:

Compound/ExtractSourceCell LineIC50 (µg/mL)
Lannea coromandelica extract (containing this compound)Lannea coromandelicaAGS90
HT-29520
MCF-7270
MDA-MB-231160
MyricanoneMyrica ceriferaHeLa29.6
PC318.4
MyricanoneMyrica ceriferaA5493.22 mdpi.com
HepG232.46 mdpi.com
MyricanolMyrica/MorellaHL60Similar or lower than cisplatin mdpi.comnih.gov
A549Similar or lower than cisplatin mdpi.comnih.gov
SK-BR-3Similar or lower than cisplatin mdpi.comnih.gov

Investigation of Apoptosis Induction Mechanisms in Cellular Systems (e.g., Caspase Activation)

Research indicates that the antiproliferative effects of compounds like myricanone, found alongside this compound in Myrica species, involve the induction of apoptosis. Myricanone has been shown to induce apoptosis in HeLa and PC3 cancer cells by triggering caspase activation. jcimjournal.comjcimjournal.comresearchgate.net Specifically, studies revealed the up-regulation of Bax, caspase-9, and caspase-3, and down-regulation of Bcl-2 in myricanone-treated cells, indicating the activation of apoptotic signaling cascades. jcimjournal.comresearchgate.net Myricanol has also been demonstrated to induce apoptosis via both mitochondrial (caspase 3, 8, and 9 activation) and death receptor pathways in HL-60 cells. mdpi.comnih.govresearchgate.net

Modulation of Cell Cycle Regulators and Signaling Cascades

Compounds related to this compound have been observed to modulate cell cycle progression and associated signaling pathways. Myricanone treatment led to cell cycle arrest, specifically at the G0/G1 phase in HeLa cells and the S phase in PC3 cells. jcimjournal.com This effect is linked to the down-regulation of cell cycle regulators such as cyclin D1 and survivin. jcimjournal.comresearchgate.net Furthermore, myricanone suppressed cell proliferation by down-regulating NF-κB and STAT3 signaling cascades. jcimjournal.comjcimjournal.comresearchgate.net Myricitrin (B1677591), another compound found in Myrica species, has been shown to induce G0/G1 cell cycle arrest in vascular smooth muscle cells by decreasing the expression of cyclin D1, CDK4, cyclin E, and CDK2, while increasing p21 expression. nih.gov Myricitrin also inhibited the phosphorylation of Akt and Erk1/2, suggesting modulation of these signaling pathways. nih.gov

Research on Anti-inflammatory Mechanisms

In vitro studies have also investigated the anti-inflammatory properties of this compound and related compounds.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNFα)

3-Acetylthis compound, a pentacyclic triterpenoid (B12794562) isolated from Myrica esculenta, demonstrated anti-inflammatory potential by inhibiting the production of pro-inflammatory mediators in LPS-activated RAW 264.7 macrophages. nih.gov At a concentration of 20 µM, 3-acetylthis compound significantly inhibited the production of IL-6 and TNF-α, with inhibition rates of 63.10% and 55.37%, respectively. nih.gov Myricitrin has also been shown to decrease the production of pro-inflammatory factors including IL-1β, IL-6, and TNFα in LPS-stimulated mice. mdpi.com Similarly, myricetin (B1677590), a related flavonoid, inhibited the production of LPS-stimulated pro-inflammatory cytokines like TNF-α and IL-1β in RAW 264.7 cells. researchgate.net

Below is a table summarizing the inhibition of pro-inflammatory cytokines by 3-acetylthis compound:

CompoundCell LineStimulusCytokineInhibition at 20 µM
3-Acetylthis compoundRAW 264.7 macrophagesLPSIL-663.10%
TNF-α55.37%

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, STAT3)

Several compounds from Myrica species have been shown to modulate key inflammatory signaling pathways. Myricanone has been found to suppress inflammation by down-regulating NF-κB and STAT3 signaling cascades in cancer cells. jcimjournal.comjcimjournal.comresearchgate.net this compound itself, along with other compounds like myriceric acid A, B, C, and D, taraxerol (B1681929), taraxerone (B198196), and myricitrin, present in extracts from Myrica cerifera, have demonstrated inhibition of NF-κB activation. google.com Flavonoids like myricetin have also been reported to downregulate the NF-κB pathway, and their anti-inflammatory properties may be mediated through this mechanism. researchgate.netnih.gov Myricitrin has been shown to inhibit NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways activated by LPS. mdpi.com It also increased the activation of the STAT3 pathway in endothelial cells. biocrick.com

Enzyme Inhibition Studies Relevant to Inflammation (e.g., Myeloperoxidase)

Research into the anti-inflammatory potential of this compound has included examining its effects on enzymes and pathways involved in inflammatory responses. While direct enzyme inhibition data specifically for isolated this compound, such as against myeloperoxidase (MPO), is not extensively detailed in the available literature, studies on extracts containing this compound provide some relevant insights. Extracts enriched in this compound, alongside other compounds like myriceric acids, taraxerol, taraxerone, and myricitrin, have demonstrated the ability to inhibit the activation of NF-κB. metabolomicsworkbench.org NF-κB is a key transcription factor that plays a crucial role in regulating the expression of numerous pro-inflammatory genes and mediators. metabolomicsworkbench.org The inhibition of NF-κB activation by extracts containing this compound suggests a potential mechanism by which this compound, possibly in concert with other phytochemicals, could exert anti-inflammatory effects by modulating the downstream production of inflammatory molecules. metabolomicsworkbench.org Other studies on related compounds like myricitrin have shown inhibition of enzymes such as myeloperoxidase, highlighting the potential for triterpenoids and flavonoids from Myrica species to interact with inflammatory enzymes. uniprot.org

Research on Antioxidant Properties

The antioxidant properties of natural compounds are often investigated through their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This compound has been explored in this context, primarily as a component of plant extracts.

Beyond direct radical scavenging, the antioxidant effects of compounds can be assessed by their influence on cellular oxidative stress markers. Investigations involving a functional formula derived from Chinese medicinal herbs, which included this compound among its components, showed protective effects against liver injury. uniprot.org In this study, treatment with the herbal formula significantly reduced the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, in liver tissue. uniprot.org Furthermore, the formula increased the activity of glutathione (B108866) peroxidase (GSH-Px), an important antioxidant enzyme involved in detoxifying hydrogen peroxide. uniprot.org These findings suggest that this compound, as part of this multi-component system, contributes to mitigating oxidative stress by reducing oxidative damage and enhancing enzymatic antioxidant defenses. uniprot.org Extracts containing this compound have also been reported to inhibit oxidative stress. metabolomicsworkbench.org

Cellular defense against oxidative stress is significantly regulated by transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 activation leads to the upregulation of various phase II detoxifying enzymes and antioxidant proteins, such as NADP(H): quinone oxidoreductase-1 (NQO1), superoxide (B77818) dismutase (SOD), glutathione S-transferase (GST), and hemeoxygenase-1 (HO-1). metabolomicsworkbench.org Research indicates that a variety of phytochemicals can activate Nrf2, thereby enhancing the cellular antioxidant capacity. metabolomicsworkbench.org Notably, enriched extracts containing this compound have been shown to inhibit oxidative stress through the activation of transcription factors, including Nrf2. metabolomicsworkbench.org This suggests that this compound may play a role in modulating the Nrf2 pathway, contributing to the induction of endogenous antioxidant defenses. metabolomicsworkbench.org

Research on Antimycobacterial Activity

This compound has also been investigated for its potential activity against mycobacteria, a genus of bacteria that includes the causative agents of tuberculosis and leprosy.

Studies have evaluated the antimycobacterial activity of this compound against non-pathogenic Mycobacterium species. This compound, identified as D-Friedoolean-14-en-3β-ol, was isolated from the root ethanolic extract of Morella salicifolia. This isolated compound was subsequently tested for its activity against three non-pathogenic mycobacteria species: Mycobacterium aurum, Mycobacterium indicus pranii, and Mycobacterium madagascariense. The results indicated that this compound exhibited activity against these non-pathogenic strains. Furthermore, this compound isolated from F. hermonis was evaluated for its antimicrobial activity, including against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. These findings highlight the potential of this compound as a compound with antimycobacterial properties, warranting further investigation into its effects on pathogenic strains and its mechanism of action.

Determination of Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) is a key metric used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies have investigated the antimicrobial potential of plant extracts containing this compound, among other compounds, against various bacterial strains. researchgate.netnih.govresearchgate.netacgpubs.org

While specific MIC values for isolated this compound against a broad spectrum of microorganisms are not extensively detailed in the provided search results, studies on extracts containing this compound offer some insights. For instance, a water extract of Scaevola spinescens, from which this compound was isolated, showed inhibitory activity against several bacteria, including A. faecalis, K. pneumoniae, and P. mirabilis, with MIC values generally below 500 µg/ml. nih.gov Another study on Lannea coromandelica bark extracts, also containing this compound, reported MIC values ranging from 12.5 to 150 mg/ml against MRSA and other bacteria. researchgate.net

Research on Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the molecular mechanisms by which a compound exerts its biological effects. This compound and compounds from Myrica species have been investigated for their inhibitory activities against various enzymes.

Glycosidase Inhibition Studies (e.g., α-Glucosidase, β-Amylase)

Inhibition of glycosidases, such as α-glucosidase and α-amylase, is a strategy for managing post-prandial blood glucose levels, making these enzymes targets in diabetes research. researchgate.netresearchgate.net While this compound itself is not explicitly mentioned as a potent inhibitor of these specific enzymes in the search results, other compounds found in Myrica species, such as myricitrin, have demonstrated significant α-glucosidase and β-amylase inhibitory activities. nih.gov Myricitrin was found to be considerably more active than acarbose, a known inhibitor. nih.gov

Topoisomerase Inhibition Research

Topoisomerases are essential enzymes involved in DNA replication and transcription, making them targets in cancer therapy. Pentacyclic triterpenoids, including the taraxerene type to which this compound belongs, have been linked to the inhibition of topoisomerase II. phcogres.commdpi.com Studies on Alchornea latifolia have shown that similar pentacyclic triterpenoids exhibit cytotoxic activity and are potent inhibitors of topoisomerase II. phcogres.com While a direct study on this compound's topoisomerase inhibition is not prominently featured, the activity of structurally related compounds suggests a potential in this area.

Neuraminidase Inhibition Research

Neuraminidase is a viral enzyme crucial for the release of new virus particles from infected cells, making it a target for antiviral drugs, particularly against influenza viruses. nih.govresearchgate.net Research on extracts from Balanophora involucrata identified quercitrin (B1678633) and phloridzin, also found in Myrica species, as having neuraminidase inhibitory activity. researchgate.net One study reported an IC₅₀ of 311.76 μM for quercitrin against neuraminidase, compared to oseltamivir (B103847) acid's IC₅₀ of 280 μM. nih.gov While this compound is found in Myrica species, its specific activity against neuraminidase is not detailed in the provided results.

Hexokinase Inhibition Studies (e.g., Trypanosoma brucei Hexokinase)

Hexokinase is the first enzyme in glycolysis and is considered a promising target for antiparasitic drugs, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.govresearchgate.netresearchgate.netnih.gov Studies have identified other compounds, such as quercetin (B1663063) and myricetin, as inhibitors of T. brucei hexokinase 1 (TbHK1). nih.govresearchgate.netresearchgate.net For instance, myricetin showed an IC₅₀ of 48.9 µM against TbHK1. nih.gov While this compound is a constituent of some Myrica species, direct research on its activity against Trypanosoma brucei hexokinase is not present in the search results.

Research on Neuroprotective Activities

Neuroprotective activities involve protecting neuronal cells from damage and degeneration. Compounds from Myrica species have been investigated for their potential neuroprotective effects. researchgate.netmdpi.commdpi.comnih.gov Myricanol and myricitrin, other compounds found in Myrica species, have shown neuroprotective effects in in vitro models, such as protecting neuronal cells from oxidative stress-induced damage. mdpi.commdpi.comnih.gov For example, myricanol pretreatment increased cell viability and decreased intracellular reactive oxygen species formation in N2a neuronal cells exposed to H₂O₂. mdpi.commdpi.comnih.gov While this compound is present in these plants, specific studies focusing solely on its neuroprotective activity were not found in the provided search results, though the general neuroprotective potential of compounds from this genus is noted. researchgate.netmdpi.com

Amelioration of Neuron Injury in Cellular Models

Research has explored the potential of compounds from Morella and Myrica species, including this compound, for neuroprotective effects in vitro. While direct studies specifically on this compound's amelioration of neuron injury in cellular models were not extensively detailed in the search results, related compounds like myricanol have shown neuroprotective effects in N2a neuronal cells exposed to H₂O₂ nih.gov. Pretreatment with myricanol increased cell viability, decreased intracellular reactive oxygen species (ROS) formation, and reduced intracellular calcium concentrations in these cells nih.gov. Another related compound, myricitrin, improved neuron injury in a mouse model nih.gov. These findings suggest a potential for other compounds from these genera, including this compound, to possess similar neuroprotective properties, although specific in vitro studies on this compound are needed to confirm this.

Modulation of Microtubule-Associated Protein Tau Levels and Aggregation

The microtubule-associated protein tau (Tau) is crucial for microtubule assembly and stability in neurons. plantsjournal.com Abnormal accumulation and aggregation of hyperphosphorylated Tau are hallmarks of Alzheimer's disease and other tauopathies. plantsjournal.com Research has investigated compounds that can modulate Tau levels and aggregation. While this compound itself was mentioned as being isolated from Myrica cerifera researchgate.net, studies on Tau modulation specifically focused on myricanol, another compound from Myrica cerifera. Myricanol has been shown to lower the levels of Tau protein in cultured cells and murine brain slices researchgate.netresearchgate.net. One specific preparation of myricanol was found to reduce tau levels in cultured cells and ex vivo brain slices from a tauopathy mouse model researchgate.net. This effect was linked to promoting Tau degradation researchgate.net. Although this compound is a constituent of the same plant, its direct effects on Tau levels and aggregation require specific investigation.

Elucidation of Autophagic Clearance Mechanisms

Autophagy is a cellular process involved in the degradation and clearance of aggregated proteins, including Tau. nih.gov Promoting autophagic clearance is a potential therapeutic strategy for neurodegenerative diseases. nih.gov Research on related compounds like myricanol indicates that it can induce autophagy to enhance degraded protein clearance researchgate.netmdpi.com. Specifically, myricanol was found to promote Tau degradation through an autophagic mechanism in cultured cells researchgate.net. Another flavonoid, myricetin, was shown to activate ATG5-dependent autophagy, leading to the clearance of phosphorylated Tau and indirectly limiting its aggregation in neuronal cells nih.gov. While these studies highlight the potential of related compounds to modulate autophagy for protein clearance, direct evidence for this compound's involvement in autophagic clearance mechanisms is not provided in the search results.

Investigation of Interactions with Neuro-related Enzymes (e.g., Nicotinamide (B372718) Phosphoribosyltransferase)

Neuro-related enzymes play critical roles in neuronal function and survival. Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, which is important for cellular metabolism and has been implicated in various diseases. plos.orgnih.gov Research on myricanol, a compound found with this compound in Myrica cerifera, has shown that it can bind with and activate NAMPT in C2C12 myotubes researchgate.netresearchgate.net. This interaction was validated through various assays, including pull-down experiments, cellular thermal shift assay, drug affinity responsive target stability assay, and recombinant protein labeling researchgate.net. Myricanol did not affect the protein expression of NAMPT but enhanced its activity researchgate.net. This interaction was also linked to sensitizing insulin (B600854) action in myotubes researchgate.netresearchgate.net. While these findings demonstrate an interaction between myricanol and NAMPT, the direct interaction or effects of this compound on NAMPT or other neuro-related enzymes were not detailed in the provided search results.

Research on Antidiabetic Potential (e.g., Mitochondrial Respiration Rate Modulation, Lipid Accumulation)

Compounds from Myrica species have been investigated for their antidiabetic potential. Research on myricanol has shown effects relevant to metabolic processes, including increasing mitochondrial respiration rate and decreasing lipid accumulation in cells nih.gov. Specifically, myricanol at 5 µM increased AMPK activation in C2C12 cells and decreased lipid accumulation by 28% compared to untreated cells nih.gov. It also increased mitochondrial respiration rate by 71 ± 5 natoms O/min/mg at 45 µM nih.gov. These findings suggest that related compounds from Myrica, such as this compound, might also possess antidiabetic properties through similar mechanisms, but specific studies on this compound's effects on mitochondrial respiration rate and lipid accumulation were not found in the search results.

Investigation of Effects against Acrylamide (B121943) Toxicity in Vitro

Acrylamide is a toxic compound that can cause various adverse effects, including neurotoxicity. nih.govumich.edu In vitro studies have been conducted to find substances that can protect against acrylamide toxicity in cellular models. While this compound was mentioned in the context of isolation from Myrica cerifera alongside myricitrin and taraxerol nih.govnih.govresearchgate.net, the research on protection against acrylamide toxicity in vitro primarily focused on myricitrin, a flavonoid also found in Myrica species. Myricitrin has been shown to significantly inhibit acrylamide-induced cytotoxicity in human gastrointestinal Caco-2 cells nih.govresearchgate.netscispace.com. This protective effect was linked to myricitrin's antioxidant activity and its ability to scavenge free radicals and suppress acrylamide-induced ROS generation nih.govresearchgate.netscispace.com. Although this compound is present in the same plant, its direct effects on mitigating acrylamide toxicity in vitro were not described in the search results.

Structure Activity Relationship Sar Studies of Myricadiol and Its Derivatives

Elucidation of Pharmacophoric Features Essential for Biological Activities

Pharmacophoric features are the essential molecular recognition elements that define the biological activity of a compound. While specific detailed pharmacophore models for myricadiol itself are not extensively described in the provided search results, related studies on other compounds from Myrica species and triterpenoids offer insights. For instance, studies on other bioactive compounds have revealed the importance of specific functional groups and their spatial arrangement for activity researchgate.netscience.gov. The presence of hydroxyl groups in this compound at positions 3 and 28 is likely significant for its interactions with biological targets nih.govfda.govcdutcm.edu.cn. The pentacyclic triterpene scaffold provides a rigid framework that presents these functional groups in a specific three-dimensional orientation, which is crucial for binding to receptors or enzymes.

Analysis of the Impact of Specific Structural Modifications on Efficacy and Potency

Modifications to the core structure of this compound or related triterpenoids can significantly impact their biological activity. While direct studies on this compound derivatives are limited in the provided text, research on other triterpenoids and compounds from Myrica species illustrates this principle. For example, studies on oleanane-type pentacyclic triterpenoids have investigated the impact of hydroxyl groups on cell viability researchgate.net. Similarly, research on diarylheptanoids from Myrica species has shown that modifications can lead to increased activity, such as a nearly two-fold increase in cytotoxicity against murine leukaemia P-388 cells for certain derivatives compared to the parent molecule researchgate.netresearchgate.net. The presence and position of functional groups, as well as alterations to the carbon skeleton, are critical determinants of efficacy and potency.

Application of Computational and Molecular Docking Approaches in SAR Elucidation

Computational methods, particularly molecular docking, are valuable tools in SAR studies as they can predict the binding affinity and orientation of a ligand within a target protein's binding site researchgate.nettsri.or.th. While specific molecular docking studies focusing solely on this compound were not detailed in the provided results, related computational studies on other compounds found in Myrica species, such as myricetin (B1677590) and rutin, targeting proteins like SARS-CoV-2 3CLpro, demonstrate the application of these techniques in understanding molecular interactions and guiding SAR nih.govrsc.orgmdpi.com. These studies utilize docking scores and analyze interactions with key amino acid residues to infer important structural features for binding and activity. Applying similar computational approaches to this compound could provide valuable insights into its potential targets and the key structural determinants of its biological effects.

Advanced Research Methodologies and Analytical Techniques Applied to Myricadiol Studies

Omics Technologies in Myricadiol Mechanistic Research (e.g., SILAC Proteomics)

Omics technologies offer a holistic view of the molecular landscape within a biological system. In the context of this compound research, proteomics, in particular, can systematically identify and quantify the entire set of proteins (the proteome) in a cell or tissue, revealing how this compound treatment alters protein expression levels and post-translational modifications.

One powerful technique in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). cuni.cznih.gov SILAC involves metabolically labeling the proteomes of two cell populations with "light" (normal) and "heavy" (isotope-labeled) amino acids. omicstech.com For instance, a control cell population is grown in a medium containing light arginine and lysine, while the experimental population (treated with this compound) is grown in a medium with heavy isotopes of these amino acids (e.g., ¹³C or ¹⁵N). omicstech.com After treatment, the cell lysates are combined, and the proteins are digested into peptides. Mass spectrometry (MS) is then used to analyze the peptide pairs, which appear with a characteristic mass difference. nih.gov The ratio of the signal intensities of the heavy and light peptides corresponds directly to the relative abundance of the protein in the two samples, allowing for precise quantification of changes in protein expression induced by this compound. omicstech.com This approach provides high accuracy and minimizes experimental variations. nih.gov The results can uncover entire signaling pathways and cellular processes modulated by the compound. cuni.cz

Table 1: Illustrative SILAC Proteomics Data for this compound-Treated Cancer Cells

Protein NameGene SymbolSILAC Ratio (Heavy/Light)RegulationAssociated Pathway
Casein Kinase II Subunit AlphaCSNK2A10.45Down-regulatedWnt Signaling
Proliferating Cell Nuclear AntigenPCNA0.52Down-regulatedDNA Replication, Cell Cycle
Bcl-2-associated X proteinBAX2.15Up-regulatedApoptosis
Caspase-3CASP32.89Up-regulatedApoptosis
Heat Shock Protein 90HSP900.61Down-regulatedProtein Folding, Signal Transduction

High-Throughput Cell-Based Assays for Functional Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.gov Cell-based HTS assays are particularly valuable as they provide data in a biologically relevant context, assessing a compound's effects within a living cell. marinbio.comresearchgate.net These assays can measure a wide range of cellular responses, including cell viability, proliferation, toxicity, and specific signaling pathway activation. marinbio.com

The process typically involves seeding cells in multi-well plates (e.g., 96, 384, or 1536 wells) and using automated robotics to add compounds from a chemical library. nih.gov Following an incubation period, sensitive detection methods, often based on fluorescence or luminescence, are used to measure the cellular response. marinbio.com For this compound research, HTS could be employed to screen its effects across a diverse panel of human cancer cell lines to identify specific cancer types that are particularly sensitive to its cytotoxic or anti-proliferative effects. mdpi.com This approach can quickly narrow down the most promising therapeutic areas for further investigation.

Table 2: Example of a High-Throughput Screening Campaign for this compound

Cell LineCancer TypeAssay TypeEndpoint MeasuredHypothetical Result (IC₅₀)
A549Lung CarcinomaCell Viability (MTT)Metabolic Activity> 100 µM
MCF-7Breast AdenocarcinomaCell Viability (MTT)Metabolic Activity25 µM
HCT116Colon CarcinomaApoptosis (Caspase-Glo)Caspase-3/7 Activity30 µM
U87 MGGlioblastomaCell Viability (MTT)Metabolic Activity> 100 µM
HL-60Promyelocytic LeukemiaApoptosis (Caspase-Glo)Caspase-3/7 Activity15 µM

Biochemical Assays for Enzyme Activity and Signal Pathway Modulation

Various formats are available, including those that measure the activity of kinases, proteases, phosphatases, and other enzymes. For example, the ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity. biomolecularsystems.com By performing this assay in the presence of varying concentrations of this compound, researchers can determine if the compound directly inhibits a specific kinase. Fluorescence-based assays are also widely used due to their high sensitivity and real-time monitoring capabilities. mdpi.com These assays use substrates that become fluorescent upon being processed by an enzyme, allowing for the precise measurement of reaction rates. mdpi.com Such studies are critical for validating targets identified through broader screening methods and for elucidating the specific molecular interactions of this compound within a signaling cascade. nih.gov

Table 3: Hypothetical Biochemical Assay Data for this compound against Key Signaling Enzymes

Enzyme TargetEnzyme ClassAssay TypeMeasured ParameterResult for this compound
PI3K (Phosphoinositide 3-kinase)KinaseADP-GloIC₅₀18 µM
Akt1 (Protein Kinase B)KinaseTR-FRETIC₅₀42 µM
MMP-9 (Matrix Metallopeptidase 9)ProteaseFluorescent Substrate% Inhibition at 50 µM85%
COX-2 (Cyclooxygenase-2)OxidoreductaseColorimetricIC₅₀23 µM

Advanced Microscopic Techniques for Cellular Phenotype and Morphological Analysis

Advanced microscopy techniques have revolutionized cell biology by enabling the visualization of subcellular structures and dynamic cellular processes with unprecedented detail. scitechnol.com These tools are invaluable for analyzing the phenotypic and morphological changes induced by compounds like this compound.

Confocal microscopy, for instance, provides high-resolution, three-dimensional images by rejecting out-of-focus light, making it ideal for studying the 3D architecture of cells and tissues. scitechnol.com It can be used to track the localization of fluorescently-tagged proteins, observe changes in organelle structure (e.g., mitochondrial fragmentation in apoptosis), or analyze the organization of the cytoskeleton. Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), overcome the diffraction limit of light, allowing for visualization at the nanoscale. scitechnol.commdpi.com This enables researchers to examine molecular complexes and fine subcellular details that are not resolvable with conventional microscopy. mdpi.com Applying these techniques can provide direct visual evidence of this compound's mechanism of action, such as its ability to disrupt microtubule formation or induce changes in nuclear morphology characteristic of apoptosis. nih.gov

Table 4: Application of Advanced Microscopy to Analyze this compound's Cellular Effects

Microscopy TechniqueCellular Feature AnalyzedPotential Observation with this compoundBiological Implication
Confocal MicroscopyNuclear Morphology (DAPI stain)Chromatin condensation, nuclear fragmentationApoptosis
Confocal MicroscopyMitochondrial Integrity (MitoTracker stain)Loss of mitochondrial membrane potentialMitochondrial-mediated apoptosis
Confocal MicroscopyCytoskeleton (Immunofluorescence for tubulin)Disruption of microtubule networkCell cycle arrest, anti-mitotic activity
Super-Resolution Microscopy (STORM)Focal Adhesion Proteins (e.g., Paxillin)Altered clustering and distribution of proteinsInhibition of cell migration/invasion

Computational Chemistry and Molecular Modeling for Target Prediction and Binding Dynamics

Computational chemistry and molecular modeling have become indispensable tools in drug discovery for predicting how a compound interacts with its biological target at an atomic level. These in silico methods can significantly accelerate the identification of potential protein targets and guide the optimization of lead compounds. youtube.com

Molecular docking is a widely used technique to predict the preferred binding orientation of a small molecule, like this compound, within the binding site of a target protein. The method calculates a binding score or energy, which helps to rank potential targets and prioritize them for experimental validation. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in the protein upon ligand binding. nih.gov These computational approaches can generate testable hypotheses about the direct molecular targets of this compound and provide a structural basis for its observed biological activity.

Table 5: Illustrative Molecular Docking Results for this compound Against Potential Protein Targets

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPotential Biological Effect
Apaf-13JBT-9.8Trp45, Arg265, Ser112Pro-apoptotic
Bcl-22W3L-9.2Phe101, Arg139, Tyr195Pro-apoptotic
VEGFR21YWN-8.7Cys919, Asp1046, Glu885Anti-angiogenic
NF-κB (p50/p65)1VKX-8.5Lys147, Gln221, Arg33Anti-inflammatory

Current Research Gaps and Future Academic Directions

Identification and Characterization of Underexplored Biological Activities of Myricadiol

Existing research has identified some biological activities associated with triterpenoids, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. researchgate.netnih.gov However, the specific activities of this compound are not extensively characterized. There is a significant research gap in systematically screening and identifying the full spectrum of biological effects of this compound. Future studies should focus on in vitro and in vivo evaluations to uncover potential activities such as antiviral, antiparasitic, or specific effects on various cellular pathways not yet explored. nih.govnih.govmdpi.com For instance, while related compounds from Myrica species have shown activity against certain cancer cell lines or demonstrated antioxidant potential, the specific contribution and potency of this compound in these contexts need dedicated investigation. nih.govnih.gov

Comprehensive Elucidation of Specific Molecular Targets and Intracellular Pathways

Understanding how this compound interacts with biological systems at the molecular level is crucial for assessing its therapeutic potential. Currently, the specific molecular targets and intracellular signaling pathways modulated by this compound are largely unknown. Research is needed to identify the proteins, enzymes, or receptors that this compound binds to or interacts with. Techniques such as affinity chromatography, reporter assays, and advanced proteomic methods could be employed to pinpoint these targets. science.govnih.gov Furthermore, detailed studies are required to map the downstream effects of these interactions on cellular processes and signaling cascades. nih.govjcimjournal.com Elucidating these mechanisms will provide insights into its observed or potential biological activities and guide further drug development efforts.

Optimization of Synthetic and Semi-Synthetic Routes for Scalable Research Applications

This compound is primarily isolated from natural sources. nih.gov For extensive research, including in vivo studies and potential preclinical development, scalable and cost-effective methods for obtaining this compound are necessary. Current synthetic or semi-synthetic routes for triterpenoids can be complex and may not yield sufficient quantities of this compound for large-scale research. science.govresearchgate.net A research gap exists in developing optimized synthetic or semi-synthetic strategies that are efficient, high-yielding, and environmentally sustainable. This would facilitate the production of this compound and its derivatives for comprehensive biological evaluation and structure-activity relationship studies.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling in Complex Biological Matrices

Accurate quantification and profiling of this compound and its metabolites in biological samples (e.g., plasma, tissue, cells) are essential for pharmacokinetic and pharmacodynamic studies. Existing analytical techniques may lack the sensitivity or specificity required for trace analysis of this compound in complex biological matrices. nih.govresearchgate.net Future research should focus on developing and validating advanced analytical methods, such as highly sensitive liquid chromatography-mass spectrometry (LC-MS) techniques, for the detection and quantification of this compound and its metabolic products. nih.govresearchgate.net This will enable researchers to study its absorption, distribution, metabolism, and excretion, providing crucial data for understanding its in vivo behavior.

Integration of Multi-Omics Data for a Systems Biology Understanding of this compound's Biological Effects

A comprehensive understanding of this compound's effects requires investigating its impact on biological systems at multiple levels. Integrating data from various omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by this compound. nih.gov Currently, there is a lack of studies applying multi-omics approaches to investigate this compound. Future research should leverage these technologies to identify global molecular signatures associated with this compound treatment, providing a systems biology perspective on its biological activities and potential mechanisms of action. nih.govresearchgate.net

Exploration of Chemical Biology Probes for Target Identification

Chemical biology probes are valuable tools for identifying and validating molecular targets of bioactive compounds. science.govnih.gov Developing specific chemical probes based on the this compound structure could significantly accelerate the identification of its direct protein binding partners in living cells or tissues. science.govnih.govresearchgate.net This research avenue involves synthesizing this compound analogs with attached tags (e.g., biotin, photoreactive groups) that allow for the capture and identification of interacting proteins. science.govresearchgate.net The application of such probes, coupled with advanced proteomic techniques, represents a promising future direction for unraveling the molecular targets of this compound.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Myricadiol in plant extracts?

To ensure accurate identification, combine chromatographic separation (e.g., HPLC or UPLC) with mass spectrometry (LC-MS/MS) for molecular weight confirmation and structural elucidation . Quantification requires calibration curves using certified reference standards. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) . For plant matrices, include steps to mitigate matrix effects, such as solid-phase extraction (SPE) or post-column infusion studies .

Q. What experimental protocols are effective for isolating this compound from natural sources?

Isolation typically involves:

  • Extraction : Use ethanol-water (70:30 v/v) or supercritical CO₂ for higher yield and reduced solvent toxicity .
  • Fractionation : Employ column chromatography (silica gel, Sephadex LH-20) guided by TLC bioautography to track target fractions .
  • Purification : Finalize with preparative HPLC using a C18 column and isocratic elution (e.g., acetonitrile:water 55:45) . Document purity via NMR (¹H/¹³C) and HPLC-DAD (>95% purity threshold) .

Q. How can researchers assess this compound’s baseline bioactivity in vitro?

Design dose-response assays (e.g., 0.1–100 µM) across relevant cell lines (e.g., HepG2 for hepatoprotective studies). Include positive controls (e.g., silymarin for liver models) and measure markers like ROS reduction or cytokine modulation . Use ANOVA with post-hoc tests to compare groups, and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Pool data from ≥5 independent studies to calculate effect sizes (Hedges’ g) and assess heterogeneity (I² statistic) .
  • Experimental replication : Standardize protocols (e.g., cell culture conditions, solvent controls) to minimize variability .
  • Mechanistic studies : Use knockout models or siRNA to confirm target specificity (e.g., Nrf2 pathway in antioxidant assays) . Address discrepancies via sensitivity analyses or subgroup stratification (e.g., plant source, extraction method) .

Q. What advanced strategies optimize this compound’s bioavailability in preclinical models?

  • Formulation : Use nanoemulsions or liposomes to enhance solubility. Characterize formulations via dynamic light scattering (DLS) and in vitro release studies .
  • Pharmacokinetics (PK) : Conduct LC-MS/MS plasma profiling in rodent models. Calculate AUC, C**max, and t½. Compare bioavailability via non-compartmental analysis (NCA) .
  • Prodrug design : Synthesize acylated derivatives to improve intestinal absorption. Validate stability in simulated gastric fluid (pH 1.2–6.8) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Synthesis : Modify hydroxyl or ketone groups via regioselective acetylation or methylation. Confirm structures via 2D NMR (HSQC, HMBC) .
  • Activity testing : Screen derivatives in parallel assays (e.g., anti-inflammatory COX-2 inhibition, antioxidant ORAC). Use multivariate analysis (PCA) to correlate substituents with activity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like TNF-α or Keap1 . Validate with SPR (surface plasmon resonance) for kinetic binding data .

Methodological Considerations

Q. What statistical approaches are critical for interpreting this compound’s dose-dependent effects?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using software like GraphPad Prism .
  • Multiple testing correction : Apply Benjamini-Hochberg FDR control for omics datasets (e.g., transcriptomics in toxicity studies) .
  • Power analysis : Predefine sample sizes (G*Power software) to ensure adequate statistical power (β ≥ 0.8) .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework to reduce bias .
  • Data transparency : Share raw NMR spectra, chromatograms, and PK curves in supplementary materials .
  • Ethical compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines and obtain IACUC approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.